

# Application Notes and Protocols: Synthesis of 2-(4-Iodophenoxy)acetohydrazide

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## Compound of Interest

Compound Name: 2-(4-Iodophenoxy)acetohydrazide

Cat. No.: B1604582

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This document provides a detailed protocol for the step-by-step synthesis of **2-(4-Iodophenoxy)acetohydrazide**, a molecule of interest in medicinal chemistry and drug development due to its structural similarity to compounds with known biological activities. The synthesis is a two-step process commencing with the O-alkylation of 4-iodophenol, followed by hydrazinolysis of the resulting ester intermediate.

## Experimental Protocols

### Step 1: Synthesis of Ethyl 2-(4-Iodophenoxy)acetate

This initial step involves the Williamson ether synthesis, where the phenoxide ion of 4-iodophenol acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

Materials:

- 4-Iodophenol
- Ethyl bromoacetate
- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Acetone (anhydrous)

- Deionized water
- Brine solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 4-iodophenol (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 15-20 minutes.
- Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
- Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
- Evaporate the acetone from the filtrate using a rotary evaporator to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(4-iodophenoxy)acetate as a solid. The product can be further

purified by recrystallization from ethanol if necessary.

## Step 2: Synthesis of **2-(4-Iodophenoxy)acetohydrazide**

The second step is the hydrazinolysis of the synthesized ester, where hydrazine hydrate reacts with the ester to form the corresponding hydrazide.

Materials:

- Ethyl 2-(4-iodophenoxy)acetate
- Hydrazine hydrate (80% solution)
- Ethanol
- Deionized water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Büchner funnel and flask

Procedure:

- Dissolve ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.
- Add hydrazine hydrate (3 equivalents) to the solution.
- Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The formation of a precipitate may be observed.
- Monitor the reaction by TLC until the starting ester is consumed.
- Cool the reaction mixture in an ice bath to facilitate further precipitation of the product.
- Collect the solid product by vacuum filtration using a Büchner funnel.

- Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate.
- Dry the product under vacuum to obtain **2-(4-Iodophenoxy)acetohydrazide**. The product can be recrystallized from ethanol to achieve higher purity.

## Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Key Compounds

Compound Name	Molecular Formula	Molecular Weight (g/mol )	CAS Number
4-Iodophenol	C <sub>6</sub> H <sub>5</sub> IO	220.01	540-38-5
Ethyl 2-(4-iodophenoxy)acetate	C <sub>10</sub> H <sub>11</sub> IO <sub>3</sub>	306.09	90794-33-5
2-(4-Iodophenoxy)acetohydrazide	C <sub>8</sub> H <sub>9</sub> IN <sub>2</sub> O <sub>2</sub>	292.08	304462-49-5

Table 2: Typical Reaction Parameters and Expected Results

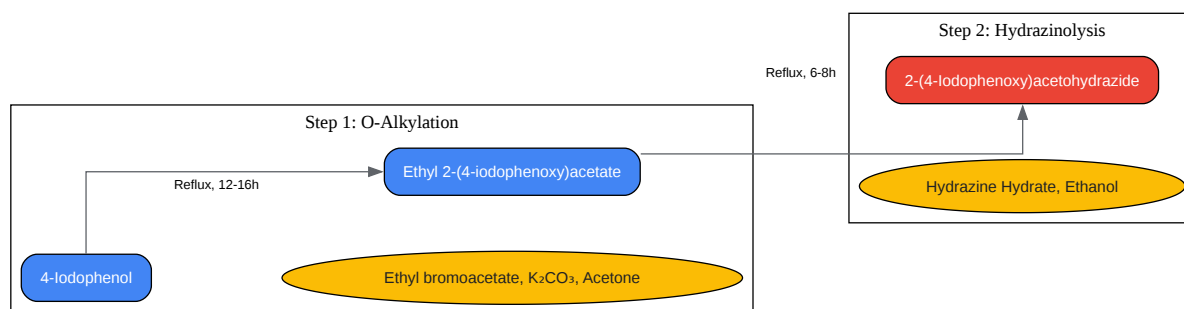
Step	Reactant	Product	Typical Yield (%)	Melting Point (°C)
1	4-Iodophenol	Ethyl 2-(4-iodophenoxy)acetate	85-95	68-70
2	Ethyl 2-(4-iodophenoxy)acetate	2-(4-Iodophenoxy)acetohydrazide	80-90	165-168

Table 3: Spectroscopic Data for **2-(4-Iodophenoxy)acetohydrazide**

Spectroscopy	Expected Characteristic Peaks
$^1\text{H}$ NMR	Signals corresponding to aromatic protons, methylene protons (-O-CH <sub>2</sub> -), and hydrazide protons (-NH-NH <sub>2</sub> ). The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene ring.
$^{13}\text{C}$ NMR	Resonances for the aromatic carbons (including the carbon attached to iodine), the methylene carbon, and the carbonyl carbon.
IR (cm <sup>-1</sup> )	Absorption bands for N-H stretching (hydrazide), C=O stretching (amide), C-O-C stretching (ether), and C-I stretching.

## Mandatory Visualization

The following diagram illustrates the synthetic workflow for **2-(4-Iodophenoxy)acetohydrazide**.



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Caption: Synthetic workflow for **2-(4-Iodophenoxy)acetohydrazide**.

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